molecular formula C10H22O3 B12655422 1-(2,2-Diethoxyethoxy)butane CAS No. 85168-88-3

1-(2,2-Diethoxyethoxy)butane

Cat. No.: B12655422
CAS No.: 85168-88-3
M. Wt: 190.28 g/mol
InChI Key: YSBXHBNOIYKJKC-UHFFFAOYSA-N
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Description

1-(2,2-Diethoxyethoxy)butane is an organic compound with the molecular formula C10H22O3. It is a colorless liquid that is used in various chemical processes and research applications. The compound is characterized by its unique structure, which includes a butane backbone with a 2,2-diethoxyethoxy substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,2-Diethoxyethoxy)butane can be synthesized through the reaction of butane with 2,2-diethoxyethanol under acidic conditions. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the formation of the ether linkage.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous flow of reactants through a reactor where the reaction conditions are carefully controlled to optimize yield and purity. The process may include distillation steps to separate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Diethoxyethoxy)butane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ether groups into alcohols.

    Substitution: The ether groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like phosphorus tribromide can be used for substitution reactions.

Major Products:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-(2,2-Diethoxyethoxy)butane is utilized in various scientific research applications, including:

    Chemistry: As a solvent and reagent in organic synthesis.

    Biology: In studies involving the modification of biomolecules.

    Medicine: Potential use in drug formulation and delivery systems.

    Industry: As an intermediate in the production of other chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,2-Diethoxyethoxy)butane involves its interaction with specific molecular targets and pathways. The compound’s ether groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(2-Methoxyethoxy)butane
  • 1-(2-Ethoxyethoxy)butane
  • 1-(2,2-Dimethoxyethoxy)butane

Uniqueness: 1-(2,2-Diethoxyethoxy)butane is unique due to its specific ether substituents, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

85168-88-3

Molecular Formula

C10H22O3

Molecular Weight

190.28 g/mol

IUPAC Name

1-(2,2-diethoxyethoxy)butane

InChI

InChI=1S/C10H22O3/c1-4-7-8-11-9-10(12-5-2)13-6-3/h10H,4-9H2,1-3H3

InChI Key

YSBXHBNOIYKJKC-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC(OCC)OCC

Origin of Product

United States

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